molecular formula C20H17F2NO3S B2810498 N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1207054-49-6

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2810498
CAS No.: 1207054-49-6
M. Wt: 389.42
InChI Key: QIIBLRASJVYHTA-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound characterized by the presence of fluorine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a fluorophenyl group is introduced to a benzyl compound. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMSO.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. The sulfonamide group is known to interact with enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • P-Fluorophenylacetic Acid

Comparison

Compared to similar compounds, N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide is unique due to its dual fluorine substitution and the presence of both benzyl and sulfonamide groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO3S/c21-17-7-9-19(10-8-17)26-20-6-2-3-15(12-20)13-23-27(24,25)14-16-4-1-5-18(22)11-16/h1-12,23H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIBLRASJVYHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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